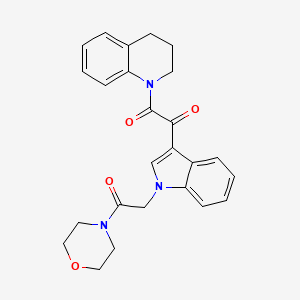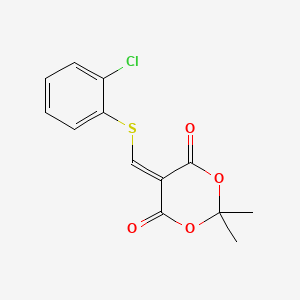![molecular formula C19H25BrN4S B2402317 N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine CAS No. 862807-95-2](/img/structure/B2402317.png)
N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine” is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and an amine . It is part of the 1,2,4-triazole class of compounds, which are known for their wide range of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-based compounds often involves a series of steps, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The specific synthesis process for this compound is not available in the retrieved data.Scientific Research Applications
Drug Discovery
The compound’s thiazole-triazole core makes it an interesting candidate for drug development. Researchers have investigated its potential as an anticonvulsant, antibacterial, or antiviral agent. The presence of the bromophenyl group may enhance its bioactivity by interacting with specific biological targets .
Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The 1,2,4-triazole moiety in this compound could participate in host-guest interactions, self-assembly, or molecular recognition. Understanding its behavior in supramolecular systems is crucial for designing functional materials .
Chemical Biology
Chemical biology explores the interaction of small molecules with biological systems. Researchers have investigated whether this compound can modulate specific cellular processes or pathways. Its unique structure may provide insights into cellular signaling or enzyme inhibition .
Fluorescent Imaging
The compound’s aromatic character and potential for hydrogen bonding make it an interesting fluorophore candidate. Researchers have explored its use in fluorescent imaging techniques, such as cellular labeling or tracking specific biomolecules .
Materials Science
The synthesis of functional materials often relies on novel building blocks. This compound’s thiazole-triazole scaffold could be incorporated into polymers, nanoparticles, or thin films. Its properties may contribute to material stability, conductivity, or optical behavior .
Bioconjugation
Bioconjugation involves linking small molecules to biomolecules (e.g., proteins, DNA, or lipids). Researchers have explored whether this compound can serve as a bioconjugate tag or participate in targeted drug delivery systems. Its stability and reactivity are critical factors in this context .
These applications highlight the versatility and potential impact of “N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine” in various scientific domains. Further research and experimentation will reveal its full range of properties and applications. 🌟 .
Future Directions
Triazole-based compounds, such as the one , are of significant interest in medicinal chemistry due to their wide range of pharmacological activities . Future research could focus on further exploring the therapeutic potential of these compounds, particularly their neuroprotective and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For instance, some thiazole derivatives have been reported to exhibit their biological activities through their interaction with DNA .
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit diverse pharmacological activities .
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities . For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Action Environment
It’s worth noting that the biological activities of compounds with similar structures can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
properties
IUPAC Name |
N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-N-butylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN4S/c1-3-5-11-23(12-6-4-2)13-17-14-24-18(21-22-19(24)25-17)15-7-9-16(20)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWPGSOEVYKEEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CN2C(=NN=C2S1)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

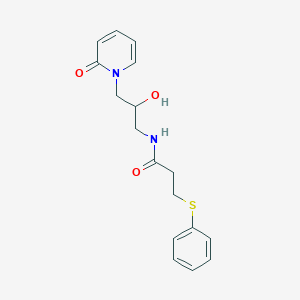
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402235.png)
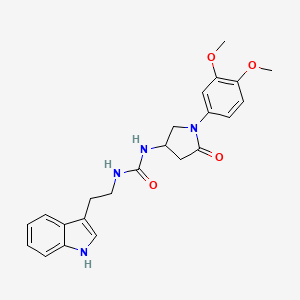


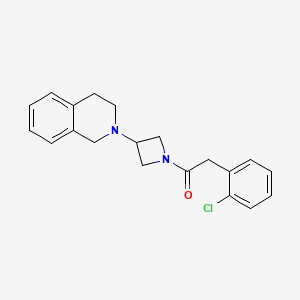
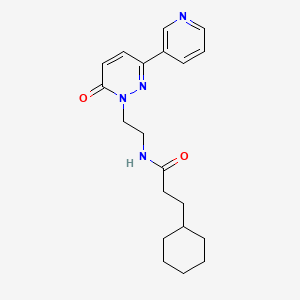
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2402247.png)
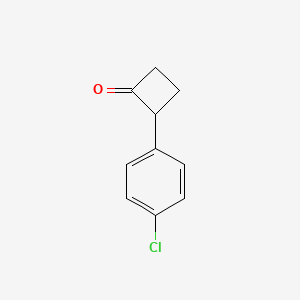
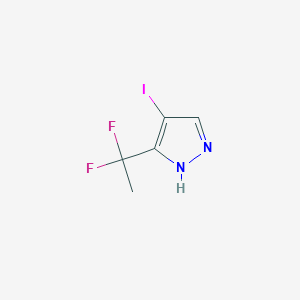
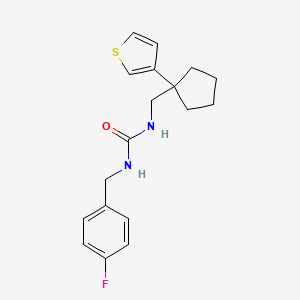
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)
